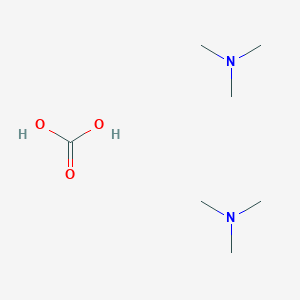
3-Hydroxy-3-methyl-4-nitrobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-4-nitrobutan-2-one is an organic compound with the molecular formula C5H9NO4 It is a derivative of butanone, featuring a hydroxyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-4-nitrobutan-2-one can be achieved through several methods. One common approach involves the nitration of 3-Hydroxy-3-methylbutan-2-one. The reaction typically requires a nitrating agent such as nitric acid, and the process is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-4-nitrobutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-nitrobutan-2-one.
Reduction: Formation of 3-Hydroxy-3-methyl-4-aminobutan-2-one.
Substitution: Formation of 3-Chloro-3-methyl-4-nitrobutan-2-one.
Scientific Research Applications
3-Hydroxy-3-methyl-4-nitrobutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-4-nitrobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methyl-2-butanone
- 3-Hydroxy-3-methyl-4-aminobutan-2-one
- 3-Chloro-3-methyl-4-nitrobutan-2-one
Uniqueness
3-Hydroxy-3-methyl-4-nitrobutan-2-one is unique due to the presence of both a hydroxyl group and a nitro group on the same carbon atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
873988-89-7 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-4-nitrobutan-2-one |
InChI |
InChI=1S/C5H9NO4/c1-4(7)5(2,8)3-6(9)10/h8H,3H2,1-2H3 |
InChI Key |
MJGCEBXDVDDDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)



